methyl 1-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate

Description

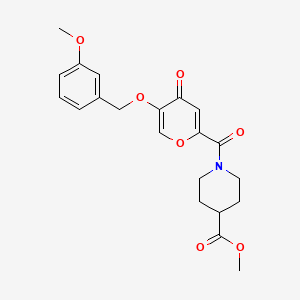

Methyl 1-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate (CAS: 1021258-14-9) is a synthetic organic compound with the molecular formula C₂₁H₂₃NO₇ and a molecular weight of 401.4 g/mol . The structure features a piperidine-4-carboxylate core linked to a 4-oxo-4H-pyran moiety substituted with a 3-methoxybenzyloxy group.

Key structural attributes include:

- Piperidine ring: A six-membered nitrogen-containing heterocycle, often associated with conformational flexibility and bioavailability in drug-like molecules.

- 4-Oxo-4H-pyran group: A γ-pyrone derivative, which is a common scaffold in natural and synthetic bioactive compounds.

- 3-Methoxybenzyloxy substituent: Aromatic ether functionality that may influence solubility and receptor interactions.

Properties

IUPAC Name |

methyl 1-[5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carbonyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO7/c1-26-16-5-3-4-14(10-16)12-28-19-13-29-18(11-17(19)23)20(24)22-8-6-15(7-9-22)21(25)27-2/h3-5,10-11,13,15H,6-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMIVEMASJBRNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)N3CCC(CC3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a piperidine ring, a pyranone moiety, and methoxybenzyl group, which are pivotal for its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound have shown significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

Antimicrobial Properties

A study highlighted the antimicrobial efficacy of related compounds with structural similarities. These compounds demonstrated effective inhibition against multiple bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. For instance, certain derivatives have shown promising results against human cancer cell lines, indicating their ability to induce apoptosis and inhibit cell proliferation. In particular, the presence of specific substituents on the aromatic rings enhances cytotoxic activity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HepG2 | <10 | Apoptosis |

| Compound B | A431 | <5 | Cell Cycle Arrest |

| Compound C | MCF7 | <15 | Inhibition of Metastasis |

Case Studies

- Antimicrobial Evaluation : In a comparative study, this compound was tested against standard antibiotics. The results indicated that while it was less effective than traditional antibiotics, it displayed unique activity against resistant strains .

- Cancer Cell Studies : A series of experiments conducted on various cancer cell lines revealed that the compound could significantly reduce cell viability at concentrations lower than those required for many existing chemotherapeutics. This suggests a favorable therapeutic index .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine and Aromatic Substituents

Compound 29 (from ):

- Structure : 4-Methoxybenzyl 3-((3-(4-(3-acetamidophenyl)piperidin-1-yl)propyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

- Key similarities :

- Piperidine ring (common core).

- Methoxybenzyl substituent (4-methoxy vs. 3-methoxy in the target compound).

- Key differences: Additional tetrahydropyrimidine and difluorophenyl groups. Higher molecular weight (C₃₆H₄₁F₂N₅O₆ vs. C₂₁H₂₃NO₇).

- Bioactivity implications : The tetrahydropyrimidine and fluorinated aryl groups in Compound 29 likely enhance binding affinity to hydrophobic enzyme pockets, a feature absent in the target compound .

Marine Actinomycete-Derived Compounds (from ):

- General features : Secondary metabolites with complex heterocycles (e.g., salternamides).

- Comparison :

- Marine compounds often incorporate halogenation (e.g., chlorine, bromine) and polyketide backbones, contrasting with the target compound’s simpler pyran-piperidine framework.

- Bioactivity: Marine-derived metabolites frequently exhibit antimicrobial or cytotoxic properties, while the target compound’s bioactivity remains underexplored .

Functional Group-Driven Comparisons

Plant-Derived Bioactive Compounds (from ):

- Examples: Terpenes, alkaloids, and phenolic derivatives.

- Alkaloids: Share nitrogenous cores but often lack ester or pyran functionalities seen in the target compound. Bioactivity: Plant extracts (e.g., C. gigantea) target insect physiology via cuticle penetration and metabolic disruption, whereas the target compound’s mechanism remains speculative .

Methodological Approaches for Structural Comparison (from )

- Graph-based analysis : Chemical structures are compared as 2D graphs (atoms = vertices, bonds = edges).

- Application to target compound :

Data Table: Key Comparative Metrics

Q & A

Q. What are the standard synthetic protocols for methyl 1-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate, and how are reaction conditions optimized?

Synthesis typically involves sequential coupling of the pyran-4-one core with a 3-methoxybenzyloxy group, followed by piperidine-4-carboxylate conjugation. Key steps include:

- Esterification : Use of DCC/DMAP in anhydrous dichloromethane to activate the carbonyl group for nucleophilic attack .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of the methoxybenzyl group, while microwave-assisted synthesis reduces reaction time .

- Purity control : Column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC-MS for intermediate validation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH, CH2, and CH3 groups. The methoxybenzyl protons resonate at δ 3.8–4.2 ppm, while the pyran-4-one carbonyl appears at ~170 ppm in 13C NMR .

- IR spectroscopy : Confirm ester (C=O stretch at 1720–1740 cm⁻¹) and ketone (1660–1680 cm⁻¹) functionalities .

- X-ray crystallography : Resolve stereochemistry; compare bond lengths/angles with similar dihydropyridones (e.g., C=O bond ~1.21 Å) .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Forced degradation studies : Incubate in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor decomposition via HPLC at 254 nm. The ester group is prone to hydrolysis under alkaline conditions (pH >10) .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C for the crystalline form) .

Advanced Research Questions

Q. How can computational modeling predict biological targets and structure-activity relationships (SAR)?

- Molecular docking : Use AutoDock Vina with protein databases (e.g., PDB) to identify interactions with kinases or GPCRs. The methoxybenzyl group shows π-π stacking with aromatic residues (e.g., Tyr181 in EGFR) .

- QSAR models : Corrogate electronic parameters (HOMO/LUMO energies) with IC50 values from enzyme inhibition assays. The 4-oxo-pyran ring’s electron deficiency enhances electrophilic reactivity .

Q. What strategies resolve contradictory data in pharmacological studies (e.g., varying IC50 values across assays)?

- Assay standardization : Use ATP concentration-matched kinase inhibition assays (e.g., KinomeScan) to minimize variability. Normalize data to positive controls (e.g., staurosporine) .

- Meta-analysis : Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific off-target effects .

Q. How can tautomeric forms (e.g., enol vs. keto) influence biological activity, and how are they characterized?

- Dynamic NMR : Monitor proton exchange in DMSO-d6 at variable temperatures. The enol form dominates in non-polar solvents, affecting hydrogen bonding with targets .

- Crystallography : Resolve tautomeric states in single crystals. For example, the keto form stabilizes via intramolecular H-bonding between the 4-oxo group and piperidine NH .

Q. What methodologies optimize microwave-assisted synthesis for scale-up without compromising yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.